molecular formula C14H25NO3Si B1531826 tert-butyl (3S,4R)-3-hydroxy-4-[2-(trimethylsilyl)ethynyl]pyrrolidine-1-carboxylate CAS No. 2227896-01-5

tert-butyl (3S,4R)-3-hydroxy-4-[2-(trimethylsilyl)ethynyl]pyrrolidine-1-carboxylate

Cat. No. B1531826
M. Wt: 283.44 g/mol
InChI Key: SKHYZSWSVLTUIM-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “tert-butyl (3S,4R)-3-hydroxy-4-[2-(trimethylsilyl)ethynyl]pyrrolidine-1-carboxylate” is a complex organic molecule. It contains functional groups such as hydroxyl, ethynyl, and carboxylate, which are commonly found in many organic compounds .

Scientific Research Applications

Coupling Reactions and Hydroxyl Group Protection

  • Chemical Synthesis and Coupling Reactions : Research has demonstrated the use of tert-butylcarbonyl protected compounds in palladium-catalyzed coupling reactions, producing a series of derivatives through chemical synthesis. These compounds are pivotal in creating complex chemical structures for further research applications, highlighting the versatility of tert-butyl protected intermediates in organic chemistry (Wustrow & Wise, 1991).

  • Protection of Hydroxyl Groups : The development of chemical agents for the protection of hydroxyl groups has been a significant area of study. Tert-butyldimethylsilyl derivatives are noted for their stability under various conditions, making them essential in synthesizing sensitive molecules, including prostaglandins (Corey & Venkateswarlu, 1972).

Advanced Chemical Synthesis and Characterization

  • Synthesis and Characterization of Complex Structures : Innovative synthesis methods have been developed for compounds with tert-butyl groups, leading to structures characterized by X-ray crystallography and DFT analyses. Such studies provide insights into the molecular and crystal structures, highlighting the importance of tert-butyl derivatives in the synthesis of novel chemical entities (Çolak et al., 2021).

Chemical Stability and Reactivity

  • Stability and Reactivity Studies : Research into tert-butyl protected N-carboxanhydrides has revealed their dimerization potential in the presence of base, forming complex pyrrolidine analogs. These findings underscore the reactivity of tert-butyl protected compounds under specific conditions, contributing to the broader understanding of chemical stability and reactivity patterns (Leban & Colson, 1996).

Metabolic Studies

  • Metabolic Characterization : The metabolic pathways of tert-butyl benzyl derivatives have been explored, revealing insights into the metabolism of prostaglandin E2 agonists. Such studies are crucial for understanding the metabolic fate of chemicals containing tert-butyl groups, impacting drug development and toxicological assessments (Prakash et al., 2008).

properties

IUPAC Name

tert-butyl (3S,4R)-3-hydroxy-4-(2-trimethylsilylethynyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3Si/c1-14(2,3)18-13(17)15-9-11(12(16)10-15)7-8-19(4,5)6/h11-12,16H,9-10H2,1-6H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHYZSWSVLTUIM-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3S,4R)-3-hydroxy-4-[2-(trimethylsilyl)ethynyl]pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl (3S,4R)-3-hydroxy-4-[2-(trimethylsilyl)ethynyl]pyrrolidine-1-carboxylate
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tert-butyl (3S,4R)-3-hydroxy-4-[2-(trimethylsilyl)ethynyl]pyrrolidine-1-carboxylate
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tert-butyl (3S,4R)-3-hydroxy-4-[2-(trimethylsilyl)ethynyl]pyrrolidine-1-carboxylate
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tert-butyl (3S,4R)-3-hydroxy-4-[2-(trimethylsilyl)ethynyl]pyrrolidine-1-carboxylate
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tert-butyl (3S,4R)-3-hydroxy-4-[2-(trimethylsilyl)ethynyl]pyrrolidine-1-carboxylate
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tert-butyl (3S,4R)-3-hydroxy-4-[2-(trimethylsilyl)ethynyl]pyrrolidine-1-carboxylate

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